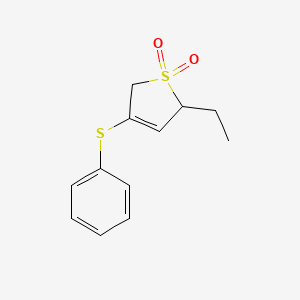
2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester is an organic compound with the molecular formula C₁₀H₁₈O₄ It is an ester derivative of 2-Hexynoic acid, featuring a methoxymethoxy group at the 6-position and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester typically involves the esterification of 2-Hexynoic acid with ethanol in the presence of an acid catalyst. The methoxymethoxy group can be introduced through a series of protection and deprotection steps involving methanol and formaldehyde. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of advanced materials.
Wirkmechanismus
The mechanism of action of 2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical reactions. The methoxymethoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hexynoic acid, 6-hydroxy-, methyl ester
- 2-Hexynoic acid, 6-[(2-methoxyethoxy)methoxy]-, methyl ester
- Ethyl 2-hexynoate
Comparison
Compared to similar compounds, 2-Hexynoic acid, 6-(methoxymethoxy)-, ethyl ester is unique due to the presence of the methoxymethoxy group, which can enhance its solubility and reactivity. This structural feature may also impart distinct biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
112621-66-6 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
ethyl 6-(methoxymethoxy)hex-2-ynoate |
InChI |
InChI=1S/C10H16O4/c1-3-14-10(11)7-5-4-6-8-13-9-12-2/h3-4,6,8-9H2,1-2H3 |
InChI-Schlüssel |
YETRDMXCJYXPOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C#CCCCOCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


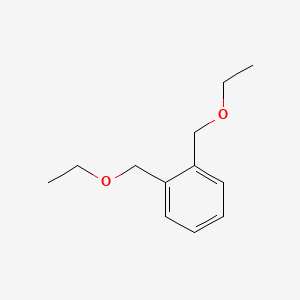
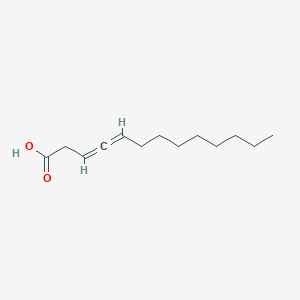
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
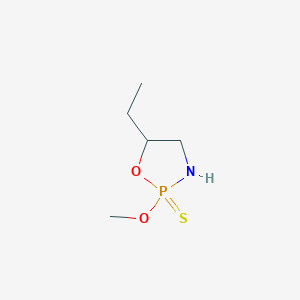
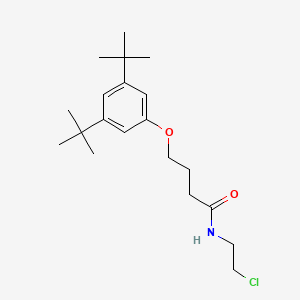
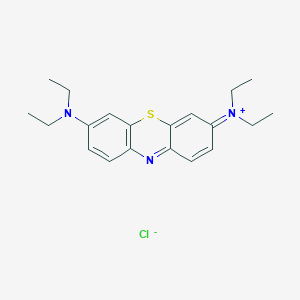
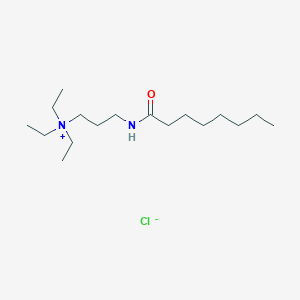
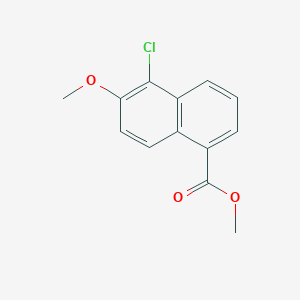

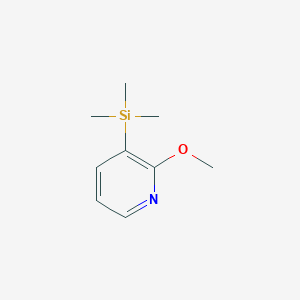
![Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate](/img/structure/B14316989.png)
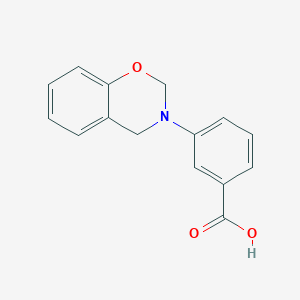
![1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol](/img/structure/B14316998.png)
